Starch, pregelatinized
説明
Synthesis and Molecular Structure Analysis
The synthesis of pregelatinized starch involves a process called gelatinization, where native starch is heated in the presence of water and then dried. This treatment disrupts the molecular order within the starch granules, leading to the loss of the granule's organized crystalline structure and making the starch molecules more amenable to hydration and swelling (Lelièvre & Liu, 1994; Ai & Jane, 2015).
Chemical Reactions and Properties
Chemical modifications, such as oxidation, esterification, and etherification, can further enhance the functional properties of pregelatinized starch, making it more versatile for various applications. Each modification method introduces specific physicochemical benefits, such as increased efficacy and applicability in drug delivery systems (Masina et al., 2017).
Physical Properties Analysis
The physical properties of pregelatinized starch, such as gelatinization temperature, viscosity, and solubility, are crucial for its application in different fields. These properties are influenced by the starch's botanical source, molecular composition (amylose vs. amylopectin ratio), and the degree of modification it has undergone (Zhu, 2018; Zhu, 2019).
Chemical Properties Analysis
The chemical properties of pregelatinized starch, such as its reactivity to specific chemical agents and susceptibility to enzymatic degradation, are pivotal in determining its functionality in various applications. Understanding these properties helps in tailoring starch-based formulations for specific uses, enhancing product stability, and optimizing sensory characteristics (Tetlow & Bertoft, 2020).
科学的研究の応用
1. Application in the Feed Industry
- Summary of Application : PGS is used in the feed industry, which consists primarily of livestock, poultry, and aquaculture sub-sectors. The major feed markets include pig, chicken, duck, fish, and shrimp feeds .
2. Application in Food Products
- Summary of Application : PGS is widely used in food products to improve product quality . It acts as a thickener and gelling agent in food and beverage products .
- Methods of Application : PGS is produced by heating and mechanical shearing, followed by drying and grinding. It can be dissolved in water at temperatures below the gelatinization of the native starches .
- Results or Outcomes : The use of PGS in food products enhances their texture and consistency .
3. Application in Pharmaceutical Products
- Summary of Application : PGS is used as a binder and filler in pharmaceutical tablets .
- Methods of Application : In the pharmaceutical industry, PGS is used in the formulation of tablets. It is added to the tablet formulation to improve its physical properties .
- Results or Outcomes : The use of PGS in pharmaceutical tablets can affect the tablet’s disintegration .
4. Application in Textile Industry
- Summary of Application : PGS is used in the textile industry as a coating and sizing agent .
- Results or Outcomes : The use of PGS in the textile industry can enhance the quality and durability of the fabric .
5. Application in Low-Fat Salad Dressings
- Summary of Application : PGS is used in the production of low-fat salad dressings .
- Methods of Application : PGS is likely added to the dressing formulation to improve its texture and stability .
- Results or Outcomes : The use of PGS in salad dressings can enhance their texture and consistency .
6. Application in High-Solid Fillings
- Summary of Application : PGS is used in the production of high-solid fillings .
- Methods of Application : PGS is likely incorporated into the filling formulation to improve its texture and stability .
- Results or Outcomes : The use of PGS in high-solid fillings can enhance their texture and consistency .
7. Application in Papermaking
- Summary of Application : PGS is used in the papermaking industry as a coating and sizing agent .
- Results or Outcomes : The use of PGS in the papermaking industry can enhance the quality and durability of the paper .
8. Application in Dry Mixes
- Summary of Application : PGS is used in the production of dry mixes such as soups and sauces .
- Methods of Application : PGS is likely added to the dry mix formulation to improve its texture and stability .
- Results or Outcomes : The use of PGS in dry mixes can enhance their texture and consistency .
9. Application in Baby Food/Formula
- Summary of Application : PGS is used in the production of baby food/formula .
- Methods of Application : PGS is likely incorporated into the baby food/formula to improve its nutritional value and digestibility .
- Results or Outcomes : The use of PGS in baby food/formula can enhance its nutritional value and digestibility .
将来の方向性
Recent progress in understanding starch gelatinization, an important property determining food quality, has led to the development of kinetics modeling for understanding starch gelatinization under both limited and excessive water content . The presence of salts, sugars, protein, lipids and non-starch polysaccharides can affect starch gelatinization through various mechanisms . All these new insights and future directions in terms of better understanding starch gelatinization property were summarized .
特性
IUPAC Name |
5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISHJVIRFPGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amylum |
Citations
試験管内研究製品の免責事項と情報
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